molecular formula C21H21ClN6 B14968482 N~4~-(4-chlorophenyl)-N~6~,N~6~-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(4-chlorophenyl)-N~6~,N~6~-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B14968482
M. Wt: 392.9 g/mol
InChI Key: MUPPINUVSZJDKJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-CHLOROPHENYL)-N6,N6-DIETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones, followed by functionalization of the resulting pyrazole ring . The reaction conditions often include the use of organic solvents like tetrahydrofuran (THF) and bases such as N,N-diisopropylethylamine (DIEA) to facilitate nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve green chemistry approaches to minimize environmental impact. These methods include the use of microwave-assisted synthesis and solvent-free conditions to enhance reaction efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

N4-(4-CHLOROPHENYL)-N6,N6-DIETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while nucleophilic substitutions produce various substituted derivatives .

Scientific Research Applications

N4-(4-CHLOROPHENYL)-N6,N6-DIETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(4-CHLOROPHENYL)-N6,N6-DIETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with molecular targets such as protein tyrosine kinases (PTKs). By binding to the ATP-binding site of these enzymes, the compound inhibits their catalytic activity, leading to the disruption of cell signaling pathways that regulate cell growth and proliferation . This inhibition can induce cell cycle arrest and apoptosis in cancer cells .

Properties

Molecular Formula

C21H21ClN6

Molecular Weight

392.9 g/mol

IUPAC Name

4-N-(4-chlorophenyl)-6-N,6-N-diethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C21H21ClN6/c1-3-27(4-2)21-25-19(24-16-12-10-15(22)11-13-16)18-14-23-28(20(18)26-21)17-8-6-5-7-9-17/h5-14H,3-4H2,1-2H3,(H,24,25,26)

InChI Key

MUPPINUVSZJDKJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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